molecular formula C19H21N3O B4067447 N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine

N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine

Cat. No. B4067447
M. Wt: 307.4 g/mol
InChI Key: WPVKMNDUYSXNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of quinazolinamines, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. In

Scientific Research Applications

Modulation of Biogenic Amine Transporters

Research on quinazolinamine derivatives has identified their role as allosteric modulators of the dopamine transporter, contributing to the understanding of dopamine regulation mechanisms. These compounds have shown partial inhibition of dopamine uptake, shedding light on the potential therapeutic targets for neurological disorders (Pariser et al., 2008).

Synthesis Methodologies

Significant advancements have been made in the synthesis of quinazolinamine derivatives. For instance, rapid synthetic methods have been developed for compounds showing potential biological activities, optimizing synthetic pathways to enhance the efficiency of production (Ouyang et al., 2016).

Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of quinazolinamine derivatives have been studied, providing insights into their bioavailability, elimination half-life, and tissue accumulation. Such studies are crucial for understanding the distribution and potential therapeutic effects of these compounds within the body (Kapetanovic et al., 2012).

Antioxidant Properties

Quinazolinones, including quinazolinamine derivatives, have been evaluated for their antioxidant properties. These studies contribute to the broader understanding of how these compounds can mitigate oxidative stress, which is implicated in various diseases (Mravljak et al., 2021).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral activities of quinazolinamine derivatives have been explored, indicating their potential as novel agents against infectious diseases. This research direction highlights the versatility of quinazolinamine compounds in addressing global health challenges (Van Horn et al., 2014; Luo et al., 2012).

properties

IUPAC Name

N-(3-ethoxypropyl)-2-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-2-23-14-8-13-20-19-16-11-6-7-12-17(16)21-18(22-19)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVKMNDUYSXNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypropyl-(2-phenylquinazolin-4-yl)amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine
Reactant of Route 3
Reactant of Route 3
N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine
Reactant of Route 4
Reactant of Route 4
N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine
Reactant of Route 5
N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine
Reactant of Route 6
N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.